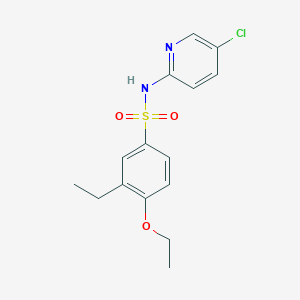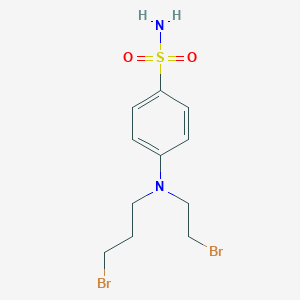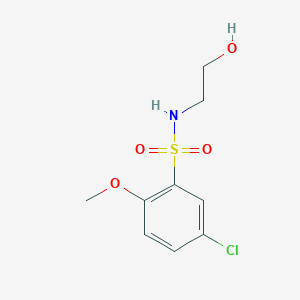
2-Hydroxymethyleneprogesterone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxymethyleneprogesterone, also known as medroxyprogesterone acetate (MPA), is a synthetic progestin used in various medical applications. It was first synthesized in the 1950s and has since been used as a contraceptive, hormone replacement therapy, and in the treatment of various gynecological conditions. In recent years, there has been an increased interest in the potential therapeutic and research applications of this compound.
作用機序
MPA exerts its effects by binding to the progesterone receptor, which is present in various tissues throughout the body. This binding leads to the activation of the receptor, which then regulates gene expression and cellular functions. MPA also has anti-androgenic effects, which may contribute to its therapeutic effects in certain conditions.
Biochemical and Physiological Effects:
MPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the risk of endometrial cancer in women with an intact uterus, and to reduce the risk of breast cancer in women with a history of breast cancer. MPA also has effects on bone metabolism, and has been shown to increase bone density in postmenopausal women. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in autoimmune diseases.
実験室実験の利点と制限
One advantage of using MPA in lab experiments is its well-established safety profile. It has been used in various medical applications for decades and is generally considered to be safe when used appropriately. Another advantage is its ability to bind to the progesterone receptor with high affinity, which makes it a useful tool for studying the effects of progesterone signaling. However, there are also limitations to using MPA in lab experiments. For example, it may have off-target effects that could confound the results of experiments. In addition, its effects may vary depending on the cell type or tissue being studied.
将来の方向性
There are many potential future directions for research on MPA. One area of interest is its potential role in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. There is also interest in developing new progestins that have improved safety profiles and fewer off-target effects. Overall, MPA is a compound with a wide range of potential therapeutic and research applications, and further study is needed to fully understand its effects and potential uses.
合成法
The synthesis of MPA involves the reaction of progesterone with acetic anhydride and para-toluenesulfonic acid in the presence of a catalyst. The resulting product is then purified through a series of chemical processes. The synthesis of MPA is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been used in the treatment of endometrial cancer, breast cancer, and osteoporosis. In addition, MPA has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
特性
CAS番号 |
1452-25-1 |
|---|---|
分子式 |
C4H7NaO3S |
分子量 |
342.5 g/mol |
IUPAC名 |
(2E,8S,9S,10R,13S,14S,17S)-17-acetyl-2-(hydroxymethylidene)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13(24)17-6-7-18-16-5-4-15-10-20(25)14(12-23)11-22(15,3)19(16)8-9-21(17,18)2/h10,12,16-19,23H,4-9,11H2,1-3H3/b14-12+/t16-,17+,18-,19-,21+,22-/m0/s1 |
InChIキー |
MRMWKDZMKGYFIR-KTTOSLSVSA-N |
異性体SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)/C(=C/O)/C[C@]34C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C(=CO)CC34C)C |
同義語 |
2-HM-progesterone 2-hydroxymethyleneprogesterone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)



